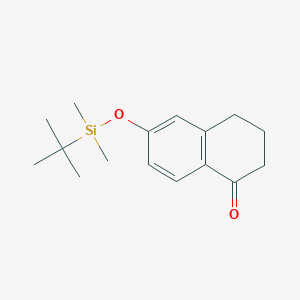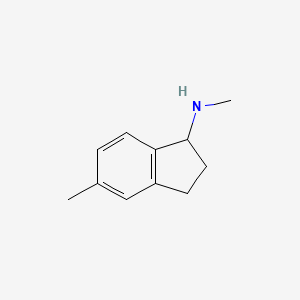![molecular formula C7H11NO2 B13453562 [5-(2-Aminoethyl)furan-2-yl]methanol CAS No. 910396-11-1](/img/structure/B13453562.png)
[5-(2-Aminoethyl)furan-2-yl]methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(2-Aminoethyl)furan-2-yl]methanol: is an organic compound that features a furan ring substituted with an aminoethyl group and a hydroxymethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(2-Aminoethyl)furan-2-yl]methanol typically involves the reaction of furfuryl alcohol with ethylenediamine under specific conditions. The reaction is often catalyzed by acids or bases to facilitate the formation of the desired product. The process may involve multiple steps, including protection and deprotection of functional groups, to ensure the selective formation of the target compound .
Industrial Production Methods
Industrial production of this compound may utilize similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs .
Chemical Reactions Analysis
Types of Reactions
[5-(2-Aminoethyl)furan-2-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form a carboxyl group.
Reduction: The furan ring can be hydrogenated to form tetrahydrofuran derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Catalysts such as palladium on carbon (Pd/C) are used for hydrogenation reactions.
Substitution: Reagents like alkyl halides and acyl chlorides are used for nucleophilic substitution reactions.
Major Products Formed
Oxidation: Formation of [5-(2-Aminoethyl)furan-2-yl]carboxylic acid.
Reduction: Formation of tetrahydrofuran derivatives.
Substitution: Formation of N-substituted derivatives.
Scientific Research Applications
[5-(2-Aminoethyl)furan-2-yl]methanol: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of [5-(2-Aminoethyl)furan-2-yl]methanol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds and electrostatic interactions with biological molecules, influencing their function. The furan ring can participate in π-π interactions, further modulating the compound’s activity. These interactions can affect various biochemical pathways, leading to the compound’s observed effects .
Comparison with Similar Compounds
[5-(2-Aminoethyl)furan-2-yl]methanol: can be compared with other similar compounds, such as:
[5-(Hydroxymethyl)furan-2-yl]methanol: Lacks the aminoethyl group, resulting in different reactivity and applications.
[5-(2-Hydroxyethyl)furan-2-yl]methanol: Contains a hydroxyethyl group instead of an aminoethyl group, leading to different chemical properties and biological activities.
These comparisons highlight the unique features of This compound , such as its ability to participate in both nucleophilic and electrophilic reactions, making it a versatile compound for various applications .
Properties
CAS No. |
910396-11-1 |
|---|---|
Molecular Formula |
C7H11NO2 |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
[5-(2-aminoethyl)furan-2-yl]methanol |
InChI |
InChI=1S/C7H11NO2/c8-4-3-6-1-2-7(5-9)10-6/h1-2,9H,3-5,8H2 |
InChI Key |
FXIRVYXQUGFFLS-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(OC(=C1)CO)CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


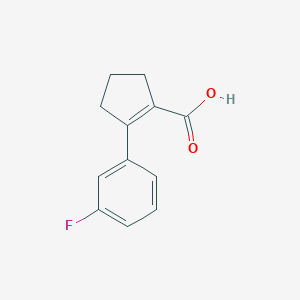
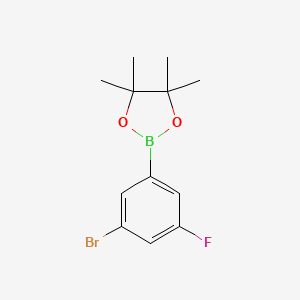
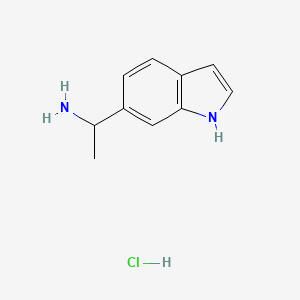
![1-[3-(6-Chloropyridin-3-yl)-1,2,4-oxadiazol-5-yl]methanamine hydrochloride](/img/structure/B13453492.png)
![[3-(Aminomethyl)-1-benzylpyrrolidin-3-yl]methanol](/img/structure/B13453495.png)

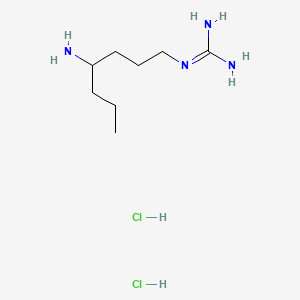
![Tert-butyl 4-{[(benzyloxy)carbonyl]amino}-2-azabicyclo[2.1.1]hexane-2-carboxylate](/img/structure/B13453503.png)
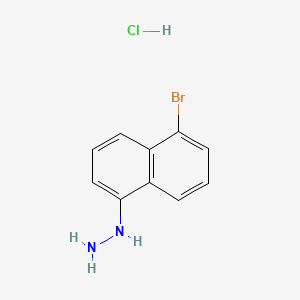
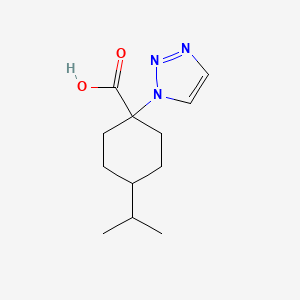
![7-(Bromomethyl)-6-azaspiro[3.4]octan-5-one](/img/structure/B13453535.png)
